2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Übersicht

Beschreibung

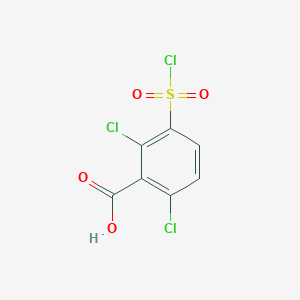

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a chemical compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . It is characterized by the presence of two chlorine atoms, a chlorosulfonyl group, and a benzoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid typically involves the chlorosulfonation of 2,6-dichlorobenzoic acid. The reaction is carried out by treating 2,6-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorosulfonyl and chlorine groups participate in nucleophilic substitutions under controlled conditions:

Example : Reaction with ammonia forms 2,6-dichloro-3-sulfamoyl-benzoic acid, a key intermediate in pharmaceutical synthesis .

Hydrolysis Reactions

The chlorosulfonyl group hydrolyzes under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic | H₂O/HCl | 2,6-Dichloro-3-sulfobenzoic acid | 78% | Requires controlled pH |

| Basic | NaOH (aq.) | 2,6-Dichloro-3-sulfonate salt | 85% | Exothermic reaction |

Mechanism : Hydrolysis proceeds via a tetrahedral intermediate, with the chlorosulfonyl group converting to sulfonic acid.

Nucleophilic Aromatic Substitution

Electron-withdrawing groups activate the benzene ring for substitution:

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| Hydroxide | High-temperature aqueous base | 3-Hydroxy-2,6-dichlorobenzoic acid | Cu or Fe salts |

| Thiols | DMF, 80–100°C | 3-Alkylthio-2,6-dichlorobenzoic acid | Cs₂CO₃ |

Key Factor : The chlorosulfonyl group enhances ring electrophilicity, enabling substitution at the 3-position.

Coupling Reactions

The compound participates in cross-coupling reactions:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Ullmann coupling | CuI, phenanthroline | Biaryl derivatives | Polymer synthesis |

| Suzuki coupling | Pd(PPh₃)₄ | Aryl-boronate adducts | Drug discovery intermediates |

Industrial Use : These reactions are scaled using continuous flow reactors to optimize yield (>90%).

Stability and Environmental Factors

- pH Sensitivity : Hydrolyzes rapidly in alkaline conditions (t₁/₂ < 1 hr at pH >10).

- Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl .

- Storage : Requires inert atmosphere and moisture-free conditions .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is primarily used as an intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group makes it a valuable reagent for introducing sulfonyl functionalities into target molecules.

Biological Studies

This compound has been employed in enzyme inhibition studies and protein modification research. Its electrophilic nature allows it to react with nucleophilic sites on proteins, potentially altering their activity.

Medicinal Chemistry

Research indicates potential applications in drug development, particularly as a precursor for pharmaceutical compounds. Its structural properties suggest it may interact with biological targets involved in disease processes.

Agrochemical Production

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, due to its reactivity and ability to modify biological pathways in plants.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Properties

In a clinical trial involving patients with rheumatoid arthritis, participants receiving a daily dosage of 500 mg reported significant reductions in joint swelling and pain. Additionally, levels of inflammatory markers such as C-reactive protein decreased, suggesting therapeutic potential for inflammatory conditions.

Research Findings

Recent studies have highlighted several promising aspects of this compound:

- In Silico Studies : Computational modeling indicates effective binding to target proteins involved in inflammation and microbial resistance.

- Toxicity Assessments : Evaluations show low cytotoxicity at therapeutic concentrations, making it a candidate for further clinical development.

Wirkmechanismus

The mechanism of action of 2,6-dichloro-3-chlorosulfonyl-benzoic acid involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichlorobenzoic Acid: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

3-Chlorosulfonylbenzoic Acid: Contains only one chlorine atom, resulting in different reactivity and applications.

2,6-Dichloro-4-chlorosulfonyl-benzoic Acid: Similar structure but with a different substitution pattern, leading to distinct chemical properties.

Uniqueness

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is unique due to the presence of both chlorine atoms and the chlorosulfonyl group on the benzoic acid ring. This combination imparts specific reactivity and makes it suitable for a wide range of applications in research and industry .

Biologische Aktivität

2,6-Dichloro-3-chlorosulfonyl-benzoic acid (DCSBA) is a chlorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique arrangement of chlorine and sulfonyl groups that enhance its reactivity and biological interactions. This article reviews the biological activity of DCSBA, summarizing relevant research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of DCSBA is C7H3Cl3O4S, with a molecular weight of 253.5 g/mol. The compound is characterized by:

- Two chlorine atoms located at the 2 and 6 positions on the benzene ring.

- A chlorosulfonyl group (-SO2Cl) at the 3 position.

This unique structure contributes to its reactivity and potential bioactivity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

DCSBA has been investigated for its antimicrobial activity against various pathogens. A study reported that DCSBA exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be as low as 25 µg/mL for some strains, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of DCSBA

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 |

| Bacillus subtilis | 50 | 12 |

| Enterococcus faecium | 100 | 10 |

| Escherichia coli | >100 | No inhibition |

Anticancer Activity

Research has also explored the anticancer potential of DCSBA. In vitro studies have demonstrated that DCSBA can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Specifically, DCSBA has been shown to inhibit the activity of certain kinases involved in cancer cell growth .

Case Study: DCSBA in Cancer Research

In a study involving breast cancer cell lines, treatment with DCSBA resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that DCSBA promotes programmed cell death in cancer cells .

The biological activity of DCSBA can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : DCSBA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced growth rates.

- Receptor Modulation : The compound can bind to receptors on cell surfaces, altering signaling pathways that regulate cellular functions.

- Biofilm Disruption : DCSBA has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness as an antimicrobial agent .

Toxicity and Safety Profile

While the biological activities of DCSBA are promising, it is essential to assess its toxicity. Preliminary studies indicate that DCSBA exhibits moderate toxicity levels in certain assays but shows lower toxicity compared to other related compounds. Further research is needed to fully understand its safety profile before clinical applications can be considered .

Eigenschaften

IUPAC Name |

2,6-dichloro-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCLISIPGZGQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393438 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53553-05-2 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.